molecular formula C17H15N3OS B11129120 5-benzyl-2-methyl-N-(4-pyridyl)-1,3-thiazole-4-carboxamide

5-benzyl-2-methyl-N-(4-pyridyl)-1,3-thiazole-4-carboxamide

Cat. No.: B11129120
M. Wt: 309.4 g/mol
InChI Key: BZZSSSRBRHKIAM-UHFFFAOYSA-N
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Description

5-Benzyl-2-methyl-N-(4-pyridyl)-1,3-thiazole-4-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a benzyl group at position 5, a methyl group at position 2, and a 4-pyridylcarboxamide moiety at position 2. Its structure combines aromatic and heteroaromatic components, making it a candidate for pharmacological applications, particularly in targeting enzymes or receptors where steric and electronic interactions are critical .

Properties

Molecular Formula

C17H15N3OS

Molecular Weight

309.4 g/mol

IUPAC Name

5-benzyl-2-methyl-N-pyridin-4-yl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C17H15N3OS/c1-12-19-16(17(21)20-14-7-9-18-10-8-14)15(22-12)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,20,21)

InChI Key

BZZSSSRBRHKIAM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)CC2=CC=CC=C2)C(=O)NC3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis with Thioisonicotinamide

The reaction of thioisonicotinamide (a thioamide derivative of isonicotinamide) with α-halo carbonyl compounds forms the thiazole ring. For instance, ethyl 2-chloroacetoacetate reacts with thioisonicotinamide to yield ethyl 4-methyl-2-(4-pyridyl)thiazole-5-carboxylate . This step establishes the methyl group at position 2 and the carboxylate at position 5.

Key Reaction Parameters :

  • Solvent: Absolute ethanol or methanol

  • Temperature: Reflux (70–80°C)

  • Duration: 18–72 hours.

Alternative Ring-Closing Methodologies

Patents describe using ethyl bromopyruvate with thioisonicotinamide to form ethyl 2-(4-pyridyl)thiazole-4-carboxylate , positioning the carboxylate at position 4. This method avoids steric hindrance from the methyl group, favoring carboxylate placement at C4.

Carboxamide Formation at Position 4

The carboxylate group at C4 is converted to the carboxamide via ammonolysis:

Ammonia-Mediated Amidation

Treatment of ethyl 2-(4-pyridyl)thiazole-4-carboxylate with 20% ammonia in methanol at 80°C for 70 hours yields 2-(4-pyridyl)thiazole-4-carboxamide . For the target compound, 4-aminopyridine replaces ammonia to introduce the N-(4-pyridyl) group.

Optimization Insights :

  • Catalysts: Titanium tetrachloride improves amidation efficiency.

  • Solvent: Methanol or ethanol/water mixtures enhance solubility.

Introduction of the Benzyl Group at Position 5

The benzyl group at C5 is introduced post-thiazole formation, typically via alkylation or coupling:

Alkylation of Hydroxy Intermediates

A hydroxy-substituted thiazole intermediate (e.g., 4-hydroxy-2-(4-pyridyl)thiazole-5-carboxamide ) undergoes benzylation using benzyl bromide in the presence of a base (e.g., K2CO3).

Reaction Conditions :

  • Solvent: DMF or acetone

  • Temperature: 60–80°C

  • Yield: 65–75% after recrystallization.

Palladium-Catalyzed Coupling

For halogenated precursors (e.g., 5-bromo derivatives), Suzuki-Miyaura coupling with benzylboronic acid introduces the benzyl group. This method offers superior regioselectivity but requires anhydrous conditions.

Catalyst System :

  • Pd(PPh3)4 (5 mol%)

  • Base: Na2CO3

  • Solvent: Toluene/ethanol (3:1).

Optimization Strategies for Enhanced Yield and Purity

Solvent and Catalyst Screening

ParameterOptimal ChoiceImpact on Yield
Solvent Ethanol/water (9:1)↑ Purity (95%)
Catalyst TiCl4↑ Rate (2×)
Temperature 80°C↑ Conversion

Data aggregated from.

Recrystallization Protocols

Recrystallization from aqueous ethanol (50% v/v) removes unreacted starting materials, achieving >99% purity for the final product.

Comparative Analysis of Synthetic Routes

Route 1: Sequential Functionalization

  • Thiazole formation → 2. C4 amidation → 3. C5 benzylation
    Advantages : Modular; permits late-stage diversification.
    Disadvantages : Cumulative yield ~45%.

Route 2: Convergent Synthesis

Pre-functionalized α-halo carbonyl reagents (e.g., benzyl-substituted) form the thiazole with all substituents in place.
Advantages : Fewer steps; higher yield (60–70%).
Disadvantages : Limited commercial availability of reagents.

Challenges and Mitigation Strategies

Regiochemical Control

Competing reactions during thiazole formation may yield positional isomers. Low-temperature crystallization (0–5°C) isolates the desired isomer.

Byproduct Formation

Excess benzylating agents generate O-benzylated byproducts. Column chromatography (SiO2, ethyl acetate/hexane) effectively separates these .

Chemical Reactions Analysis

Synthetic Routes

The compound is typically synthesized via cyclocondensation strategies, leveraging classic thiazole-forming reactions. Key steps include:

a. Thiazole Ring Formation

  • Hantzsch Thiazole Synthesis : Reacting α-haloketones with thioamides in ethanol or tetrahydrofuran (THF) under basic conditions (e.g., piperidine) generates the thiazole core .
    Example:
    2-Chloroacetamide + Pyridine-3-carbothioamideEtOH, piperidineThiazole intermediate\text{2-Chloroacetamide + Pyridine-3-carbothioamide} \xrightarrow{\text{EtOH, piperidine}} \text{Thiazole intermediate}

  • Cyclization of Thiourea Derivatives : Thiourea reacts with α-bromo ketones or esters to form 2-aminothiazoles, which are further functionalized .

b. Carboxamide Introduction

  • Amide Coupling : The pyridyl carboxamide group is introduced via reaction of the thiazole carboxylic acid with 4-aminopyridine using coupling agents like ethyl chloroformate or carbodiimides .

Thiazole Core

  • Electrophilic Substitution : The C-5 benzyl group directs electrophilic attacks (e.g., nitration, sulfonation) to the C-4 position due to resonance effects .

  • Nucleophilic Reactions : The sulfur atom participates in nucleophilic substitutions, enabling alkylation or arylation at C-2 .

Pyridyl Carboxamide

  • Hydrolysis : Acidic or basic hydrolysis converts the carboxamide to a carboxylic acid, though steric hindrance from the pyridyl group may limit reactivity .

  • Coordination Chemistry : The pyridyl nitrogen acts as a ligand for metal ions (e.g., Pd, Cu), facilitating catalytic applications .

Benzyl Substituent

  • Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the benzyl group to a methylene group .

  • Oxidation : Strong oxidants (e.g., KMnO₄) convert the benzyl group to a benzoic acid derivative .

Derivatization Strategies

Structural modifications enhance bioactivity or physicochemical properties:

Modification Site Reaction Type Conditions Product
C-2 MethylHalogenationNBS, CCl₄, light2-Bromo derivative
C-5 BenzylFriedel-Crafts AlkylationAlCl₃, R-XExtended aryl/alkyl chains
CarboxamideReductive AminationNaBH₃CN, R-NH₂Secondary/tertiary amines
Pyridyl RingSuzuki-Miyaura CouplingPd(PPh₃)₄, aryl boronic acidBiaryl-functionalized analogues

Key Research Findings

  • Anticancer Activity : Analogues with electronegative substituents (e.g., Cl at C-4) show enhanced antiproliferative effects against cancer cell lines (IC₅₀: 10–30 µM) .

  • Anti-Tubercular Activity : Chloride-substituted derivatives exhibit potent activity (MIC: 0.09 µg/mL) .

  • SAR Insights :

    • The benzyl group enhances membrane permeability .

    • Pyridyl carboxamide improves hydrogen-bonding interactions with biological targets .

Reaction Optimization

  • Solvent Systems : Mixed methanol-THF (1:1) maximizes yield in amide couplings .

  • Catalysts : Piperidine (1–5 mol%) accelerates cyclocondensation .

  • Temperature : Reactions typically proceed at reflux (70–80°C) for 6–12 hours .

Scientific Research Applications

Anticancer Applications

Research indicates that 5-benzyl-2-methyl-N-(4-pyridyl)-1,3-thiazole-4-carboxamide exhibits potent anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Cell Line IC50 (µM) Mechanism of Action
A431 (Skin)< 10Induces apoptosis via caspase activation
HepG2 (Liver)< 15Inhibits proliferation through cell cycle arrest
MCF7 (Breast)< 12Promotes apoptosis by downregulating Bcl-2

In a notable case study, treatment with this compound led to apoptosis in A431 cells, evidenced by increased caspase activity and decreased expression of anti-apoptotic proteins .

Antimicrobial Activity

The compound also shows promising antimicrobial properties against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Microbial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus20
Escherichia coli15
Candida albicans25

These findings suggest that modifications in the molecular structure can enhance antimicrobial efficacy, making this compound a candidate for further development in treating infections caused by resistant strains .

Case Studies

  • Anticancer Efficacy Study :
    • A study investigated the effects of 5-benzyl-2-methyl-N-(4-pyridyl)-1,3-thiazole-4-carboxamide on MCF7 breast cancer cells, revealing that it significantly inhibited cell growth and induced apoptosis through mitochondrial pathways .
  • Antimicrobial Resistance Study :
    • Research focused on the antimicrobial properties of this compound against resistant strains of bacteria. Results showed that specific derivatives exhibited MIC values lower than standard antibiotics, indicating potential for clinical application in overcoming antimicrobial resistance .

Mechanism of Action

The mechanism of action of 5-benzyl-2-methyl-N-(4-pyridyl)-1,3-thiazole-4-carboxamide would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of enzymatic activity, receptor modulation, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Role of the 4-Pyridyl Substituent

The 4-pyridyl group in the carboxamide moiety is a key determinant of activity. Evidence from isoniazid (INH) derivative studies highlights that replacing the 4-pyridyl ring with other substituents (e.g., phenyl or five-membered heterocycles) reduces anti-tubercular activity due to:

  • Loss of Electrostatic Interactions : The nitrogen atom in the 4-pyridyl group forms critical hydrogen bonds with residues like Thr196 in Mycobacterium tuberculosis InhA, enhancing binding affinity. Substitution with a phenyl ring (as in compound 5) eliminates this interaction, lowering activity .
  • Steric Compatibility : Larger substituents (e.g., bicyclic rings or piperidine) introduce steric clashes with residues such as Trp222, disrupting binding .

Comparison Table 1: Impact of Substituents on Activity

Compound Substituent at R Position Activity (vs. INH) Key Interactions
Target Compound 4-Pyridyl High (Inferred) H-bond with Thr196, no steric clash
INH (Reference) 4-Pyridyl High Optimal H-bond and steric fit
Compound 5 (Phenyl) Phenyl Low Loss of N4 H-bond
Compound 34 (Piperidine) Piperidine Very Low Steric clash with Trp222

Thiazole Core Modifications

The methyl group at position 2 and benzyl group at position 5 of the thiazole ring influence solubility and steric bulk:

  • Methyl at Position 2 : This group provides moderate steric bulk without impeding binding. Larger substituents (e.g., ethyl or branched chains) may reduce activity by disrupting planar alignment with target sites .
  • However, substitutions like 4-methylthiazol-5-yl (as in Example 51, ) introduce additional heteroatoms, which may alter electronic properties or create steric hindrance .

Comparison Table 2: Thiazole Substituent Effects

Compound Position 2 Substituent Position 5 Substituent Key Property
Target Compound Methyl Benzyl Balanced lipophilicity
5-Ethyl-4-methyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide () Ethyl Thiophene-2-carboxamide Reduced planarity, lower binding
Example 51 () - 4-Methylthiazol-5-yl Increased steric bulk

Electrostatic and Steric Field Analyses

CoMFA and CoMSIA studies on INH derivatives () reveal:

  • Electrostatic Contours : Blue contours (electropositive regions) near the 4-pyridyl group favor electronegative atoms (e.g., pyridyl nitrogen). Substitutions with less electronegative groups (e.g., phenyl C4) reduce activity .
  • Steric Contours : Green contours (favorable steric regions) accommodate planar substituents like the 4-pyridyl ring. Bulky groups (e.g., piperidine) occupy yellow (unfavorable) regions, leading to clashes with Ala191 and Trp222 .

Biological Activity

5-benzyl-2-methyl-N-(4-pyridyl)-1,3-thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

5-benzyl-2-methyl-N-(4-pyridyl)-1,3-thiazole-4-carboxamide is characterized by a thiazole ring fused with a benzyl and pyridine moiety. Its molecular formula is C16H16N4OS, and it has a molecular weight of 320.39 g/mol. The compound's structure contributes to its biological activities, particularly in targeting various cellular pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including 5-benzyl-2-methyl-N-(4-pyridyl)-1,3-thiazole-4-carboxamide. In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines.

Cell Line IC50 (µM) Reference
HeLa (cervical cancer)12.5
MCF7 (breast cancer)8.0
A549 (lung cancer)15.0

The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .

Antimicrobial Properties

In addition to its anticancer effects, 5-benzyl-2-methyl-N-(4-pyridyl)-1,3-thiazole-4-carboxamide has shown promise as an antimicrobial agent. Studies indicate that it possesses activity against Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

The antimicrobial activity is believed to be due to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This suggests a potential therapeutic application in inflammatory diseases.

Case Studies

  • Case Study on Cancer Treatment : A study evaluated the efficacy of 5-benzyl-2-methyl-N-(4-pyridyl)-1,3-thiazole-4-carboxamide in combination with standard chemotherapy agents in a mouse model of breast cancer. The results indicated enhanced tumor suppression compared to monotherapy, suggesting a synergistic effect .
  • Case Study on Antimicrobial Resistance : Another study investigated the compound's effects on antibiotic-resistant strains of bacteria. It was found to restore sensitivity to conventional antibiotics in certain strains, highlighting its potential as an adjuvant therapy .

Q & A

Q. How is regioselectivity ensured during heterocyclic ring formation?

  • Methodological Answer :
  • Directing Groups : Use tert-butyl or Boc-protected amines to steer cyclization toward the desired thiazole regioisomer .
  • Temperature Control : Low-temperature (-78°C) lithiation prevents scrambling during ring closure .

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